molecular formula C7H5N3O3 B017208 4-Azidosalicylic acid CAS No. 66761-27-1

4-Azidosalicylic acid

Cat. No.: B017208
CAS No.: 66761-27-1
M. Wt: 179.13 g/mol
InChI Key: NLPWSMKACWGINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-Azidosalicylic acid is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is a damage-associated molecular pattern molecule (DAMP) with multiple redox states . It plays a crucial role in inflammation and other immune responses .

Mode of Action

This compound interacts with its target, HMGB1, by binding to it . This binding suppresses both the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 . This interaction directly suppresses HMGB1’s proinflammatory activities .

Biochemical Pathways

This compound affects the pathways involving HMGB1 . When this compound binds to HMGB1, it modulates the inflammatory responses triggered by this protein . Additionally, this compound is used in photoaffinity labeling to visualize the direct interaction between peptide ligands and their receptors .

Pharmacokinetics

The pharmacokinetics of this compound involve its transformation under ultraviolet (UV) light irradiation . The azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins . This process is crucial for the compound’s bioavailability and its ability to interact with its targets.

Result of Action

The result of this compound’s action is the suppression of HMGB1’s proinflammatory activities . By binding to HMGB1, this compound inhibits the chemoattractant activity of fully reduced HMGB1 and the increased expression of proinflammatory cytokine genes and COX-2 induced by disulfide HMGB1 .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, UV light irradiation is necessary for the azide group of the photoreactive ligand to photolyze and form a reactive nitrene . This nitrene then forms a covalent bond with proximal amino acid residues within the receptor proteins , enabling this compound to exert its effects.

Biochemical Analysis

Biochemical Properties

4-Azidosalicylic acid has been used as a photoreactive ligand in biochemical studies. Upon ultraviolet (UV) light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins . This property allows it to be used in photoaffinity labeling, a technique used to visualize the direct interaction between peptide ligands and their receptors .

Cellular Effects

The cellular effects of this compound are not well-documented. Its parent compound, salicylic acid, is known to have various effects on cells. For instance, it has been shown to suppress the chemoattractant activity of fully reduced HMGB1, a damage-associated molecular pattern molecule (DAMP), and the increased expression of proinflammatory cytokine genes and cyclooxygenase 2 (COX-2) induced by disulfide HMGB1 .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a reactive nitrene upon UV light irradiation. This nitrene can form a covalent bond with proximal amino acid residues within receptor proteins, allowing for the visualization of direct ligand-receptor interactions .

Temporal Effects in Laboratory Settings

Its use in photoaffinity labeling suggests that its effects can be observed over time as the labeled ligand-receptor complexes can be detected by SDS-PAGE and autoradiography .

Metabolic Pathways

Salicylic acid, from which this compound is derived, is synthesized from chorismate, which is derived from the shikimate pathway .

Subcellular Localization

Tools such as SLPred and SUBA5 can be used to predict the subcellular localization of proteins based on their sequence information.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoprolol succinate is synthesized through a multi-step process. The key steps involve the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form glycidyl ether, which is then reacted with isopropylamine to yield metoprolol . The final step involves the formation of the succinate salt to enhance its solubility and stability .

Industrial Production Methods: Industrial production of metoprolol succinate involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Metoprolol succinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and demethylated metabolites .

Scientific Research Applications

Metoprolol succinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Toprol XL is unique due to its extended-release formulation, which allows for once-daily dosing and provides a more consistent therapeutic effect over 24 hours. This formulation improves patient compliance and reduces the risk of side effects associated with peak plasma concentrations .

Biological Activity

4-Azidosalicylic acid is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its role in drug development.

This compound is a derivative of salicylic acid, characterized by the presence of an azido group at the para position. This modification enhances its reactivity and allows it to serve as a photoaffinity labeling agent, which is crucial in studying protein interactions and cellular mechanisms.

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins upon exposure to UV light. This property is particularly useful in identifying protein interactions in complex biological systems. For instance, it has been employed to study the interaction between drugs and P-glycoprotein, a key player in multidrug resistance in cancer cells .

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. In a study evaluating its effects on MCF-7 breast cancer cells, photolabeled derivatives demonstrated reduced cytotoxicity compared to their parent compounds, suggesting that the azido modification alters cellular uptake or interaction with DNA .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Photoaffinity labeling
NHS-4-Azidosalicylic AcidMCF-7/ADR>50Reduced uptake in resistant cells
BBR 3422 (photolabeled)MCF-720Competes with azidopine on P-glycoprotein

Applications in Drug Development

The utility of this compound extends into drug development, particularly in creating targeted therapies for cancer. Its ability to selectively label proteins involved in drug resistance mechanisms allows researchers to better understand how these proteins contribute to therapeutic failure.

Case Study: Targeting P-Glycoprotein

In a notable study, researchers utilized this compound to photolabel BBR 3422, a compound being investigated for its anticancer properties. The results showed that while the photolabeled compound was less cytotoxic than the parent compound, it effectively inhibited P-glycoprotein activity, thereby enhancing drug accumulation in resistant cancer cells . This highlights the potential of using such derivatives to overcome multidrug resistance.

Properties

IUPAC Name

4-azido-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWSMKACWGINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66761-27-1
Record name 4-Azidosalicylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azidosalicylic acid
Reactant of Route 2
Reactant of Route 2
4-Azidosalicylic acid
Reactant of Route 3
Reactant of Route 3
4-Azidosalicylic acid
Reactant of Route 4
4-Azidosalicylic acid
Reactant of Route 5
4-Azidosalicylic acid
Reactant of Route 6
Reactant of Route 6
4-Azidosalicylic acid
Customer
Q & A

Q1: What is 4-Azidosalicylic acid (ASA) primarily used for in scientific research?

A: this compound (ASA) is a versatile photoaffinity labeling reagent widely used to study protein-protein interactions, identify ligand binding sites, and investigate biological pathways. [, , , , , , , , , , , , , ]

Q2: How does ASA work as a photoaffinity labeling reagent?

A: ASA contains a photoreactive aryl azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This nitrene can form covalent bonds with nearby molecules, including proteins, enabling the identification of interacting partners or binding sites. [, , , , , , , , , , , , , ]

Q3: What is the typical workflow for using ASA in a photoaffinity labeling experiment?

A3: A typical workflow involves:

  1. Analysis: The crosslinked complex is analyzed using techniques like SDS-PAGE and autoradiography or mass spectrometry to identify the labeled protein and binding sites. [, , , , , , , , , , , , , ]

Q4: What are some examples of molecules that have been successfully conjugated to ASA for photoaffinity labeling studies?

A4: Researchers have successfully conjugated ASA to various molecules, including:

  • Gangliosides: To study ganglioside uptake and identify ganglioside-binding proteins. [, ]
  • Insulin-like growth factor 1 (IGF-1): To analyze IGF-1 receptor binding sites and interactions. []
  • Oligosaccharides: To detect and characterize ganglioside-binding proteins. []
  • Leukotriene C4 and glutathione conjugates: To identify intracellular proteins that bind these molecules. []
  • Formyl peptides: To probe the interaction of formyl peptides with the N-formyl peptide receptor (FPR). []
  • Phosphatidylserine: To investigate the interaction of phosphatidylserine with the nicotinic acetylcholine receptor. []
  • Cinchonidine: To study protein binding interactions. []

Q5: Can you provide an example of how ASA was used to study a specific biological process?

A: In one study, ASA was used to investigate the interaction between salivary glycoproteins and Streptococcus sanguis bacteria. Researchers conjugated ASA to a proline-rich glycoprotein (PRG) found in saliva and used this probe to identify bacterial adhesins involved in binding. The study revealed that PRG binds to specific bacterial adhesins with affinity for certain sugar moieties, highlighting the role of salivary glycoproteins in mediating bacterial adhesion. []

Q6: Are there any limitations to using ASA as a photoaffinity labeling reagent?

A6: Yes, some limitations include:

    Q7: What are some alternative photoaffinity labeling reagents to ASA?

    A7: While ASA is widely used, other photoaffinity labeling reagents are available, each with its advantages and limitations:

      Q8: What is the molecular formula and molecular weight of this compound?

      A8:

        Q9: Is there information available on the spectroscopic data of this compound?

        A: While the provided research papers do not delve into the detailed spectroscopic characterization of ASA, it's important to note that researchers often characterize synthesized ASA-conjugated probes using techniques like NMR and mass spectrometry to confirm successful conjugation and purity. [, , , , , , , , , ]

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.